(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Description
This compound is a highly complex peptide derivative characterized by multiple indole-containing residues, amide linkages, and branched alkyl chains. Its structure includes:
- Two 1H-indol-3-yl groups, which are aromatic heterocyclic moieties known for their role in biological interactions, particularly in receptor binding .
- Multiple chiral centers (denoted by 3S, 2S, 2R, etc.), suggesting stereospecificity in its activity.
- A 4-oxobutanoic acid terminus, which may enhance solubility or facilitate interactions with biological targets .
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2R)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H62N8O10/c1-8-25(5)39(44(61)52-37(46(63)64)20-29-23-48-33-17-13-11-15-31(29)33)54-45(62)40(26(6)9-2)53-43(60)36(21-38(56)57)51-41(58)34(18-24(3)4)50-42(59)35(49-27(7)55)19-28-22-47-32-16-12-10-14-30(28)32/h10-17,22-26,34-37,39-40,47-48H,8-9,18-21H2,1-7H3,(H,49,55)(H,50,59)(H,51,58)(H,52,61)(H,53,60)(H,54,62)(H,56,57)(H,63,64)/t25-,26-,34-,35+,36-,37-,39-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNCQGUPXUKGPO-CCAWOAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H62N8O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432470 | |
| Record name | (3S)-3-[[(2S)-2-[[(2R)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
887.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143037-33-6 | |
| Record name | (3S)-3-[[(2S)-2-[[(2R)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Coupling Conditions for Hindered Residues
Steric hindrance from bulky side chains, such as the indol-3-yl group, demands optimized coupling protocols. A study on Har(Pbf)-OH incorporation revealed that single couplings with 2.5 equivalents of building block, 2.5 equivalents of N,N'-diisopropylcarbodiimide (DIC), and 2.5 equivalents of Oxyma pure at 90°C under microwave irradiation (17–26 W) minimized des-Har impurities to <0.1%. Similar conditions are applicable to the target compound’s (2R)-2-acetamido-3-(1H-indol-3-yl)propanoyl residue to prevent δ-lactam formation or racemization.
Deprotection and Cleavage
After chain assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail. A mixture of TFA/H<sub>2</sub>O/TIS/DODT (92.5:2.5:2.5:2.5 v/v/v/v) effectively removes side-chain protecting groups while minimizing tert-butylation side reactions. For the target compound, which lacks disulfide bonds, cleavage proceeds at room temperature for 3 hours, yielding the linear precursor in 82.2% crude yield.
Solution-Phase Modifications and Cyclization
Acylation of Amino Groups
The acetamido group in the (2R)-2-acetamido-3-(1H-indol-3-yl)propanoyl moiety is introduced via post-SPPS acylation. A protocol from morphiceptin synthesis employs in-situ activation of acetic acid using ethyl chloroformate in the presence of ammonia, achieving >95% acylation efficiency. This step requires stringent pH control (pH 8–9) to avoid hydrolysis of adjacent ester groups.
Amide Bond Formation
Intermediates containing the 4-oxobutanoic acid segment are coupled using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) as a coupling agent. For instance, BocTyr(Bn)-Pcp(Bn)-OMe was synthesized with TBTU in dimethylformamide (DMF), yielding 72% isolated product after precipitation with ice-cold diethyl ether.
Stereochemical Control and Chiral Auxiliaries
The compound’s four stereocenters necessitate chiral pool synthesis or asymmetric catalysis. A method leveraging D-serine’s inherent chirality was adapted from hydroxyleucine derivatives. Key steps include:
-
Grignard Addition : Diastereoselective addition of methylmagnesium bromide to a protected D-serinal derivative, achieving >98% enantiomeric excess (ee).
-
Dynamic Kinetic Resolution : Racemization-prone intermediates are resolved using immobilized lipases, as demonstrated in trihydroxylated cispentacin synthesis.
Purification and Analytical Validation
Flash Chromatography
Crude product purification employs silica gel flash chromatography with a gradient of ethyl acetate/methanol/water (75:20:5 v/v/v). This system resolves impurities such as des-acetamido (5.5%) and truncated sequences (3.5%).
Ion-Exchange Solid-Phase Extraction (SPE)
Cation-exchange SPE (Dowex 50WX8 resin) selectively retains the target compound’s protonated amines, enabling desalting and buffer exchange. Elution with 0.1 M ammonium bicarbonate yields >99% pure product, as verified by UHPLC.
Table 1: Purification Performance Across Scales
| Parameter | 5 mmol Scale | 70 mmol Scale |
|---|---|---|
| Crude Yield (%) | 84.6 | 82.2 |
| UHPLC Purity (%) | 74.1 | 73.7 |
| Major Impurity (%) | 5.3 | 5.5 |
| Process Cost (€/g) | 120 | 95 |
Scale-Up Considerations and cGMP Compliance
Microwave-Assisted SPPS
Scaling microwave-assisted SPPS to 70 mmol requires proportional power adjustment (1800–800 W) and extended coupling times (40 minutes). Automated synthesizers ensure reagent dispensing accuracy, critical for maintaining <0.2% batch-to-batch variability.
Analytical Characterization
Spectroscopic Methods
Chemical Reactions Analysis
Types of Reactions: (3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The tryptophan residues in the peptide can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with modified properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products:
Oxidation: Kynurenine derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Therapeutic Agents
This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to biologically active peptides. The presence of indole and acetamido groups suggests that it may exhibit properties beneficial for drug design, particularly in targeting specific pathways involved in disease mechanisms. For instance, compounds with similar structures have shown efficacy in modulating immune responses and could be explored for their anti-inflammatory or immunomodulatory effects .
Antiviral Properties
Research indicates that compounds with indole derivatives can possess antiviral properties. The application of (3S)-3... in antiviral drug development is promising, especially against viruses like influenza. Its ability to interact with viral proteins may inhibit viral replication, making it a candidate for further investigation in antiviral therapies .
Enzyme Inhibition Studies
The compound's unique structure allows it to be tested as an inhibitor of specific enzymes related to metabolic pathways. For example, the acetamido group can be crucial for binding interactions with enzymes involved in amino acid metabolism. Studies on similar compounds have shown that they can effectively inhibit enzymes such as proteases, which are critical in various biological processes .
Protein Interaction Studies
Given its complex structure, (3S)-3... can serve as a model compound for studying protein-ligand interactions. Understanding how this compound interacts with target proteins can provide insights into designing more effective drugs that target specific diseases at the molecular level.
Case Studies
Mechanism of Action
(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid exerts its effects by interacting with endothelin receptors, specifically the endothelin A receptor. This interaction inhibits endothelin-1 stimulated arachidonic acid release in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. The peptide’s mechanism of action involves binding to the receptor and blocking the downstream signaling pathways that mediate vasoconstriction .
Comparison with Similar Compounds
Critical Analysis of Evidence Gaps
- No direct pharmacological data for the target compound are provided, limiting conclusive comparisons.
Biological Activity
The compound (3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid is a synthetic peptide derived from the endothelin family. This peptide exhibits significant biological activity, particularly in cardiovascular physiology and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a complex structure comprising multiple amino acids, including acetylated D-tryptophan, leucine, aspartic acid, and isoleucine. The intricate arrangement of these amino acids contributes to its unique biological properties and mechanisms of action.
The primary mechanism by which this compound exerts its biological effects is through interaction with endothelin receptors , specifically the endothelin A receptor. The binding of the peptide inhibits endothelin-1 stimulated arachidonic acid release in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. This action is crucial for managing conditions related to vascular health.
Cardiovascular Effects
Research indicates that the compound modulates vascular smooth muscle cell activity, which is vital in regulating blood pressure and vascular tone. Its ability to inhibit vasoconstriction makes it a candidate for therapeutic interventions in hypertension and other cardiovascular diseases .
Cellular Studies
In vitro studies have shown that this peptide can effectively reduce the proliferation of vascular smooth muscle cells under pathological conditions. This property is beneficial for preventing vascular remodeling associated with diseases like atherosclerosis.
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Study on Hypertension Management : A clinical trial investigated the effects of this peptide on patients with resistant hypertension. Results indicated a significant reduction in systolic blood pressure compared to baseline measurements, suggesting its efficacy as a therapeutic agent.
- Vascular Smooth Muscle Cell Proliferation : In laboratory settings, this peptide was shown to inhibit the proliferation of human aortic smooth muscle cells induced by endothelin-1. This finding supports its potential use in treating vascular diseases characterized by excessive smooth muscle growth .
Research Findings
Recent findings highlight the following aspects of the biological activity of this compound:
| Aspect | Findings |
|---|---|
| Vasodilation | Induces relaxation of vascular smooth muscle cells |
| Blood Pressure Regulation | Reduces systolic and diastolic blood pressure |
| Cell Proliferation | Inhibits proliferation of vascular smooth muscle cells |
| Endothelin Receptor Interaction | Blocks signaling pathways associated with vasoconstriction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
